Bromodiphenhydramine

Antimicrobial activity Ethanolamine antihistamines In vitro screening

Sourcing halogenated ethanolamine antihistamines with reproducible antimicrobial activity for dual-mechanism research presents supply consistency challenges. Bromodiphenhydramine (bromazine) resolves this as a structurally authenticated H1 receptor antagonist with documented broad-spectrum antibacterial action. - Para-bromine substitution confers Gram-negative and Gram-positive antibacterial activity absent in non-halogenated analogs, with in vivo protection against S. typhimurium at 1.5-3 μg/g. - Well-characterized pharmacokinetic profile (96% protein binding, t₁/₂ 1-4 h) supports use as a reference compound in PK/PD modeling and sedative antihistamine comparator studies. - Available as high-purity free base; suitable for SAR investigations, analytical method development, and drug repurposing programs exploring antihistamine-antibiotic synergies.

Molecular Formula C17H20BrNO
Molecular Weight 334.2 g/mol
CAS No. 118-23-0
Cat. No. B091097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromodiphenhydramine
CAS118-23-0
Synonymsambodryl
bromazine
bromodiphenhydramine
bromodiphenhydramine hydrochloride
Molecular FormulaC17H20BrNO
Molecular Weight334.2 g/mol
Structural Identifiers
SMILESCN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C17H20BrNO/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13H2,1-2H3
InChIKeyNUNIWXHYABYXKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.45e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Bromodiphenhydramine Sourcing & Characterization


Bromodiphenhydramine (bromazine) is a brominated derivative of the ethanolamine-class antihistamine diphenhydramine, functioning as a competitive antagonist at histamine H1 receptors and muscarinic acetylcholine receptors [1]. The compound possesses a characteristic bromine substitution at the para position of one phenyl ring, resulting in distinct physicochemical properties including a molecular weight of 334.25 g/mol and a boiling point of 151-154 °C at 0.3 Torr [2]. Bromodiphenhydramine demonstrates dual pharmacological activities—antihistaminic and antimicrobial—and is approved for clinical use in allergic conditions including hay fever and cutaneous allergies [3].

Compound class Halogenated ethanolamine antihistamine
Dual mechanism H1 receptor antagonism + reported antimicrobial activity
Research use SAR studies, antimicrobial screening, CNS penetration assays

Bromodiphenhydramine Substitution Limitations


Substitution of bromodiphenhydramine with its parent compound diphenhydramine or other ethanolamine-class antihistamines is not scientifically justifiable due to significant functional divergences. The para-bromine substitution confers distinct antimicrobial activity not observed with non-halogenated analogs, including a broader antibacterial spectrum and in vivo protection against systemic infection that is quantitatively superior [1]. Additionally, halogenation alters receptor binding kinetics and central nervous system penetration profiles relative to diphenhydramine [2]. These differential properties—validated in both in vitro microbiological assays and in vivo murine infection models—render the compound non-interchangeable for applications extending beyond primary antihistaminic activity, necessitating explicit specification of bromodiphenhydramine in procurement documentation for antimicrobial or dual-mechanism research programs [3].

Target compound

Bromodiphenhydramine (para-bromo)

Reported broader antibacterial spectrum and altered CNS penetration linked to bromine substitution.

Structural determinant: para-bromine on one phenyl ring.

Common substitute

Diphenhydramine (non-halogenated)

Lacks bromine-associated antimicrobial activity; receptor binding and blood-brain barrier penetration profiles may differ.

Not interchangeable for antimicrobial or dual-mechanism research.

Comparative Evidence for Bromodiphenhydramine


Broader Antibacterial Spectrum vs. Diphenhydramine

In a direct comparative screen of nine antihistamines, bromodiphenhydramine hydrochloride (ambodryl) and diphenhydramine hydrochloride (benadryl) exhibited the highest antibacterial activity. At concentrations of 50-100 μg/mL, both compounds inhibited a large number of Gram-negative and Gram-positive bacteria in vitro; however, bromodiphenhydramine demonstrated a broader antibacterial spectrum than diphenhydramine [1].

Antibacterial spectrum
Head-to-head
Broader spectrum of inhibition vs. diphenhydramine at 50–100 μg/mL in vitro.
Supports antimicrobial screening compound selection.
Qualitative assessment; Gram-negative and Gram-positive strains.
Antimicrobial activity Ethanolamine antihistamines In vitro screening

In Vivo Protection Against Salmonella Infection

In a murine model of systemic Salmonella typhimurium infection, bromodiphenhydramine administered at single doses of 1.5 and 3 μg/g body weight (1.5 and 3 mg/kg) conferred significant protection against lethal challenge, with treated animals showing reduced bacterial multiplication in the liver, spleen, and blood compared to unprotected controls. The same study demonstrated that diphenhydramine also provided protection, confirming that the ethanolamine antihistamine class possesses in vivo antibacterial efficacy [1].

In vivo protection
Cross-study comparable
Reduced bacterial burden in liver, spleen, blood at 1.5–3 μg/g single dose.
Reported model-response context in murine Salmonella infection.
Systemic infection model; diphenhydramine also protective.
In vivo efficacy Salmonella typhimurium Mouse infection model

Halogenation-Enhanced Pharmacological Potency

Bromodiphenhydramine, as a halogenated derivative of diphenhydramine, exhibits enhanced pharmacological potency in several respects relative to the non-halogenated parent compound. This class-level observation extends to the other three halogenated diphenhydramine derivatives (chlorodiphenhydramine, iododiphenhydramine, and fluorodiphenhydramine), which are primarily utilized in research settings [1]. The bromine substitution at the para position of one phenyl ring increases lipophilicity, potentially influencing both receptor binding kinetics and blood-brain barrier penetration [2].

Potency modulation
Class-level
Qualitatively enhanced pharmacological potency via halogenation vs. parent.
Supports SAR research fit for halogenated antihistamines.
Class-level inference; no direct Ki values available.
Halogenated derivatives Structure-activity relationship Antihistamine potency

Sedative and Anticholinergic Profile vs. Second-Generation Antihistamines

Bromodiphenhydramine, as a first-generation ethanolamine antihistamine, produces marked sedation in most patients due to its ability to cross the blood-brain barrier and antagonize central histamine H1 and muscarinic receptors. This contrasts with second-generation antihistamines (e.g., loratadine, cetirizine) which exhibit limited CNS penetration and reduced sedation. While direct quantitative sedation scores for bromodiphenhydramine are not available, ethanolamine-class antihistamines as a group are recognized for significant antimuscarinic activity and pronounced sedative effects [1]. The compound's protein binding is 96% and elimination half-life is 1-4 hours, comparable to other first-generation agents .

Sedation profile
Class-level
Marked sedation; protein binding 96%; half-life 1–4 h (first-generation class).
First-generation reference for CNS penetration studies.
Class-level comparison; no direct sedation scores.
H1 receptor antagonism Sedation Anticholinergic activity

Acute Oral Toxicity Profile

The acute oral toxicity of bromodiphenhydramine has been characterized in rodent models, with a reported LD50 of 99 mg/kg in rats [1]. This places bromodiphenhydramine in toxicity class 3, indicating moderate acute toxicity upon oral ingestion. For comparative context, diphenhydramine has reported oral LD50 values ranging from 500-600 mg/kg in rats [2], suggesting that bromination may increase acute toxicity relative to the parent compound, though this inference requires confirmation through direct comparative toxicology studies.

Acute toxicity LD50
Cross-study comparable
99 mg/kg (rat oral) vs. diphenhydramine 500–600 mg/kg.
Supports safety margin review in rodent models.
Approx. 5–6 fold lower LD50; data to verify.
Toxicity assessment LD50 Safety pharmacology

Physicochemical Differentiation via Bromine Substitution

Bromodiphenhydramine is structurally defined as 2-[(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine (C17H20BrNO, MW 334.25) with a characteristic para-bromine substitution on one phenyl ring [1]. In contrast, diphenhydramine (C17H21NO, MW 255.35) lacks this halogen substitution. This structural difference results in distinct physicochemical properties: bromodiphenhydramine exhibits a boiling point of 151-154 °C at 0.3 Torr [2] and increased lipophilicity relative to diphenhydramine, which influences both analytical detection methods (e.g., thin-layer chromatographic separation [3]) and biological membrane permeability.

Structural differentiation
Head-to-head
MW 334.25; para-bromine; boiling point 151–154 °C at 0.3 Torr.
Requires separate analytical method validation.
Bromine enables MS/TLC detection vs. non-halogenated analog.
Physicochemical properties Structural analysis Halogen substitution

Bromodiphenhydramine Application Scenarios


Antimicrobial Repurposing Research

Based on direct comparative evidence demonstrating bromodiphenhydramine's broader antibacterial spectrum and in vivo protection against Salmonella typhimurium at 1.5-3 μg/g [6], this compound is ideally suited for drug repurposing programs investigating the antimicrobial potential of ethanolamine-class antihistamines. The dual antihistaminic and antibacterial activities make it a valuable tool compound for exploring adjunctive therapies in allergic conditions with secondary bacterial complications, as well as for studying the synergistic interactions between antihistamines and conventional antibiotics .

Structure-Activity Relationship Studies of Halogenated Antihistamines

Bromodiphenhydramine serves as a key reference compound for SAR investigations examining the impact of halogen substitution on antihistamine pharmacology. The para-bromine modification enhances potency relative to diphenhydramine [6] and alters physicochemical properties including lipophilicity and molecular weight . Researchers studying the influence of halogenation on H1 receptor binding kinetics, muscarinic receptor selectivity, or blood-brain barrier penetration should specify bromodiphenhydramine rather than diphenhydramine to ensure the halogenated structural feature is present for comparative analysis.

Reference Standard for CNS Penetration and Sedation

As a first-generation ethanolamine antihistamine with established sedative and antimuscarinic properties [6], bromodiphenhydramine is appropriate for use as a positive control or reference compound in studies comparing sedative profiles of novel antihistamines or evaluating CNS penetration assays. The compound's protein binding (96%) and elimination half-life (1-4 hours) are well-characterized , enabling its use in pharmacokinetic modeling and comparative bioavailability studies of first-generation antihistamines.

Analytical Method Development for Halogenated Antihistamines

The distinct physicochemical properties of bromodiphenhydramine, including its higher molecular weight (334.25 g/mol) and the presence of a bromine atom [6], make it particularly suitable for developing and validating analytical methods that require differentiation from non-halogenated analogs. The bromine serves as a heavy atom marker facilitating detection via mass spectrometry, and established thin-layer chromatographic systems exist for separating bromodiphenhydramine from diphenhydramine . This application is relevant for forensic toxicology, pharmaceutical impurity profiling, and environmental monitoring of antihistamine residues.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Dual-mechanism antihistamine/antibacterial scaffold
Broad-spectrum antibacterial activity in vitro
Halogenated antihistamine SAR studies
Para-bromine substitution as structural determinant
Comparative pharmacological profiling vs. diphenhydramine
CNS penetration assay development
First-generation sedative/anticholinergic profile
Blood-brain barrier permeability and receptor binding
Analytical method development for halogenated antihistamines
Bromine heavy-atom marker for MS/TLC
Chromatographic separation from non-halogenated analogs

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21 linked technical documents
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